N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a butanamide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide typically involves multiple steps. One common method starts with the reaction of o-toluidine with butyric acid chloride to form N-butyryl-2-methylaniline. This intermediate is then brominated to produce N-(4-bromine-2-methylphenyl)butanamide. The final step involves the reaction of this bromide with morpholine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include ethers or amides.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
Uniqueness
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]butanamide is unique due to its specific structural features, such as the combination of a morpholine ring and a butanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-17(20)18-13-16(19-9-11-21-12-10-19)15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
InChI Key |
QZMGCMUPHLSEEO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Origin of Product |
United States |
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